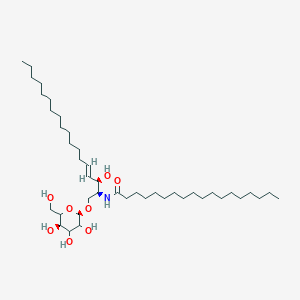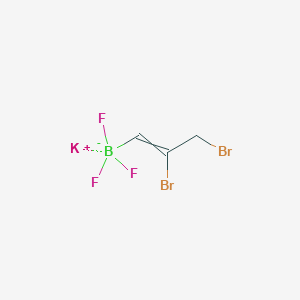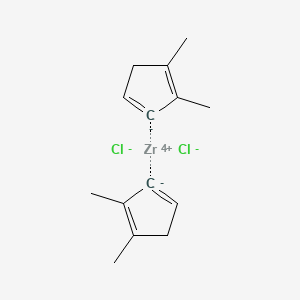
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzoylamino group, a cyano group, and a methylthio group attached to an acrylate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate typically involves the reaction of methyl acrylate with benzoyl chloride, followed by the introduction of a cyano group and a methylthio group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced production costs. The use of continuous flow reactors allows for the precise control of reaction parameters, leading to consistent product quality .
化学反応の分析
Types of Reactions
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acrylates, depending on the substituent introduced.
科学的研究の応用
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the cyano and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Methyl acrylate: A simpler acrylate with a wide range of applications in polymer chemistry.
Benzoyl chloride: Used in the synthesis of benzoylamino derivatives.
Methylthioacrylate: Contains a methylthio group similar to Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
methyl (E)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10+ |
InChIキー |
JNZIAXMTPLKMQF-ZRDIBKRKSA-N |
異性体SMILES |
COC(=O)/C(=C(\NC(=O)C1=CC=CC=C1)/SC)/C#N |
正規SMILES |
COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)







![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)
